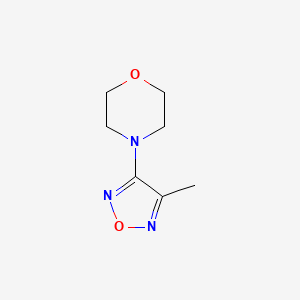
4-(4-methyl-1,2,5-oxadiazol-3-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methyl-1,2,5-oxadiazol-3-yl)morpholine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The compound is a heterocyclic organic molecule that contains both nitrogen and oxygen atoms in its structure. It is commonly used as a reagent in organic chemistry and has been studied extensively for its potential use as a pharmaceutical agent.
作用機序
The mechanism of action of 4-(4-methyl-1,2,5-oxadiazol-3-yl)morpholine is not fully understood. However, it is believed to interact with biological molecules such as enzymes and receptors by forming hydrogen bonds and other non-covalent interactions. This interaction can lead to changes in the conformation and activity of the target molecule, which can have a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific target molecule it interacts with. However, studies have shown that the compound can have a variety of effects on biological systems. For example, it has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. Additionally, the compound has been investigated for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells.
実験室実験の利点と制限
One advantage of using 4-(4-methyl-1,2,5-oxadiazol-3-yl)morpholine in lab experiments is its ability to interact with a variety of biological molecules. This makes it a versatile tool for studying the activity of enzymes, receptors, and other biomolecules. Additionally, the compound is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers.
One limitation of using this compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on some cell lines, which can limit its use in certain experiments. Additionally, the compound's mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 4-(4-methyl-1,2,5-oxadiazol-3-yl)morpholine. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine the compound's mechanism of action and its effectiveness against different types of cancer cells.
Another area of interest is the development of new synthetic methods for this compound. This could lead to the discovery of new analogs with different properties and potential applications.
Finally, the compound's potential use as a tool for studying biological molecules such as enzymes and receptors should be further explored. This could lead to the development of new drugs and therapies for a variety of diseases and conditions.
合成法
The synthesis of 4-(4-methyl-1,2,5-oxadiazol-3-yl)morpholine involves the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent such as dichloromethane or dimethylformamide (DMF) and is carried out under reflux conditions. The resulting product is a white crystalline solid that is purified by recrystallization.
科学的研究の応用
4-(4-methyl-1,2,5-oxadiazol-3-yl)morpholine has been studied extensively for its potential applications in scientific research. It is commonly used as a reagent in organic chemistry for the synthesis of various organic compounds. Additionally, the compound has been investigated for its potential use as a pharmaceutical agent due to its ability to interact with biological molecules such as enzymes and receptors.
特性
IUPAC Name |
4-(4-methyl-1,2,5-oxadiazol-3-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-6-7(9-12-8-6)10-2-4-11-5-3-10/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDQOFVVCVOYIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385680 |
Source


|
| Record name | 4-(4-methyl-1,2,5-oxadiazol-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
192518-11-9 |
Source


|
| Record name | 4-(4-methyl-1,2,5-oxadiazol-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(dimethylamino)-3-[2-(4-methylphenyl)hydrazino]-2,5-pyrrolidinedione](/img/structure/B5234080.png)
![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-{[(4-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5234085.png)
![methyl 2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5234089.png)
![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide hydrochloride](/img/structure/B5234095.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5234101.png)

![2-(2,4-dichlorophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate](/img/structure/B5234129.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-furamide](/img/structure/B5234133.png)
![7-(3,4-difluorobenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5234139.png)
![ethyl 4-{[1-ethyl-5-(propionylamino)-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5234143.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5234149.png)
![1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(diphenylmethyl)piperazine](/img/structure/B5234175.png)
![N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B5234185.png)
![1-[2-(3-bromophenoxy)ethoxy]-2-ethoxybenzene](/img/structure/B5234190.png)